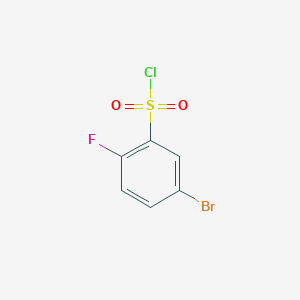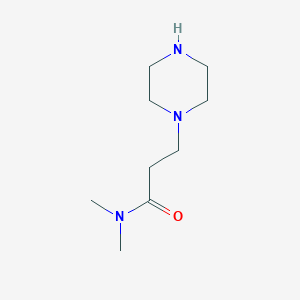![molecular formula C11H12O2 B1518126 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol CAS No. 1156100-55-8](/img/structure/B1518126.png)
1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol
説明
“1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol” is a chemical compound with the CAS Number: 1156100-55-8 . It has a molecular weight of 176.22 and is in liquid form . The IUPAC name for this compound is 1-[2-(2-propynyloxy)phenyl]ethanol .
Molecular Structure Analysis
The InChI code for “1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol” is 1S/C11H12O2/c1-3-8-13-11-7-5-4-6-10 (11)9 (2)12/h1,4-7,9,12H,8H2,2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 277.2±25.0 °C and a predicted density of 1.060±0.06 g/cm3 . The refractive index is predicted to be between 1.4610 to 1.4650 .科学的研究の応用
Organic Electronics
The ethynyl group in 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a valuable component for constructing large π-conjugated systems. These systems are crucial in the development of high-performance organic field-effect transistors . The compound’s ability to enhance electron transport makes it a candidate for use in advanced organic semiconductor devices.
Organic Solar Cells
In the realm of renewable energy, this compound can contribute to the development of organic solar cells. Its molecular structure allows for the creation of materials that can effectively harness solar energy and convert it into electrical power, potentially leading to more efficient and flexible solar panels .
Organic Light-Emitting Materials
The unique properties of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol make it suitable for use in organic light-emitting diodes (OLEDs). These materials are used in display and lighting technologies where they offer benefits such as lower energy consumption and the ability to be printed onto various substrates .
Organic Liquid Crystal Materials
Liquid crystal displays (LCDs) are ubiquitous in modern technology, and the subject compound can be used to create new types of liquid crystal materials. These materials can improve the optical properties and durability of LCDs, which are used in everything from smartphones to large televisions .
Click Chemistry Applications
The propargyl group within this compound reacts with azide compounds in copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as Click Chemistry. This reaction is widely used for creating diverse chemical libraries and for bioconjugation in the synthesis of complex molecules .
Biological Target Modification
This compound can be used for the covalent modification of biological targets. When attached to a ligand or pharmacophore, it allows for UV light-induced covalent bonding, which can be leveraged for targeted drug delivery and the development of new therapeutics .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
1-(2-prop-2-ynoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h1,4-7,9,12H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOVVJFIHYZSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B1518044.png)
![2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1518045.png)

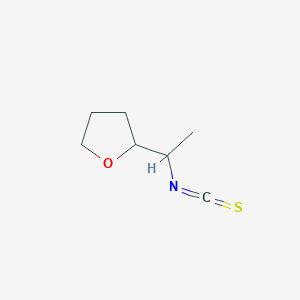
![3-Amino-1-[4-(dimethylamino)phenyl]urea](/img/structure/B1518052.png)
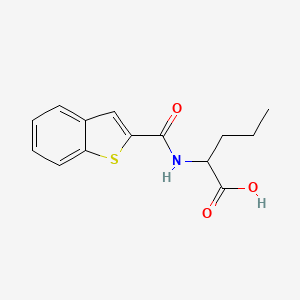
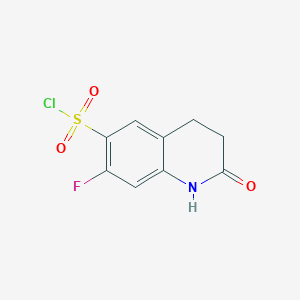
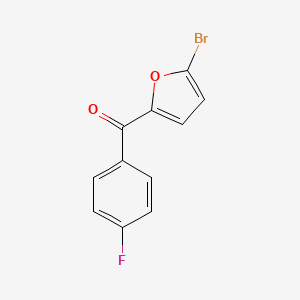
![2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518059.png)
![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)
